molecular formula C5H4BrNO2S B1287717 2-(2-Bromothiazol-4-yl)acetic acid CAS No. 62557-07-7

2-(2-Bromothiazol-4-yl)acetic acid

Cat. No.: B1287717
CAS No.: 62557-07-7
M. Wt: 222.06 g/mol
InChI Key: XRFOEVFLFSRHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromothiazol-4-yl)acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and an acetic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromothiazol-4-yl)acetic acid typically involves the reaction of ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate with sodium hydroxide in a mixture of methanol and water. The reaction is carried out at room temperature for about 2 hours. After completion, the mixture is concentrated under vacuum, and the product is isolated by adjusting the pH and extracting with ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromothiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions.

    Condensation Reactions: The acetic acid moiety can react with amines to form amides.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted thiazole derivatives.

    Oxidation Products: Oxidized thiazole derivatives.

    Condensation Products: Amides and other condensation products.

Scientific Research Applications

2-(2-Bromothiazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromothiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminothiazol-4-yl)acetic acid: Similar structure but with an amino group instead of a bromine atom.

    2-(2-Chlorothiazol-4-yl)acetic acid: Contains a chlorine atom instead of bromine.

    2-(2-Methylthiazol-4-yl)acetic acid: Substituted with a methyl group.

Uniqueness

2-(2-Bromothiazol-4-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological and industrial applications .

Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOEVFLFSRHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604676
Record name (2-Bromo-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62557-07-7
Record name (2-Bromo-1,3-thiazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-1,3-thiazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.